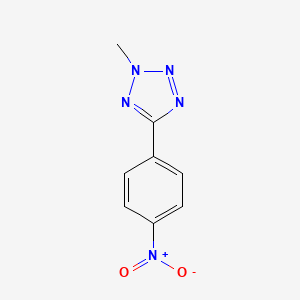

2-methyl-5-(4-nitrophenyl)-2H-tetrazole

Description

Properties

CAS No. |

43131-48-2 |

|---|---|

Molecular Formula |

C8H7N5O2 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-methyl-5-(4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |

InChI Key |

CEUXZGRTNLGQQW-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits notable pharmacological activities, making it a candidate for drug development. Tetrazole derivatives are recognized for their versatility as pharmacophores due to the presence of nitrogen atoms that enhance biological interactions. Some specific areas of interest include:

- Antimicrobial Activity : Research indicates that 2-methyl-5-(4-nitrophenyl)-2H-tetrazole demonstrates significant antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis. Studies have shown that modifications in the structure can enhance this activity, suggesting a promising avenue for developing new antimicrobial agents .

- Anti-inflammatory Effects : Derivatives of this compound have been evaluated for their anti-inflammatory properties. In vivo studies indicate that these compounds can reduce edema in animal models, likely due to their ability to inhibit pro-inflammatory cytokines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, particularly proteases. This mechanism involves binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalysis .

Coordination Chemistry

Ligand Properties

The tetrazole ring structure allows this compound to function effectively as a ligand in coordination chemistry. Its ability to coordinate with metal ions leads to the formation of novel metal-organic frameworks (MOFs) which have applications in catalysis and materials science .

- Metal Complexes : The compound can form stable complexes with various transition metals, enhancing its utility in catalysis and as a building block for advanced materials. The coordination modes include bidentate and tridentate configurations, allowing for versatile applications in synthetic chemistry .

Material Science

Explosives and Energetic Materials

Due to its high nitrogen content, this compound is also explored in the field of energetic materials. Compounds with similar structures have been studied for their potential use in explosives due to their stability and energy release characteristics during decomposition .

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Significant activity against bacteria; reduces edema |

| Coordination Chemistry | Ligands for metal complexes | Forms stable complexes; versatile coordination modes |

| Material Science | Explosives and energetic materials | High nitrogen content; potential for energy release |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of tetrazole derivatives, this compound was tested against multiple strains. Results showed a significant reduction in bacterial growth, particularly against Gram-positive bacteria. Structure-activity relationship analysis indicated that the nitrophenyl group enhances antimicrobial efficacy .

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that derivatives based on this compound significantly reduced inflammation in animal models. The observed effects were attributed to inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Functional Group Diversity

- 5-(4-Methoxyphenyl)-2H-tetrazole (CAS 6926-51-8): Replaces the nitro group with a methoxy group, improving lipophilicity and reducing electron-withdrawing effects .

Physicochemical Properties

| Property | 2-Methyl-5-(4-nitrophenyl)-2H-tetrazole | 5-(4-Methoxyphenyl)-2H-tetrazole | 2-Methyl-5-(tetrazol-1-yl)tetrazole |

|---|---|---|---|

| Molecular Weight | 205.17 g/mol | 176.18 g/mol | 154.12 g/mol |

| Solubility | Low (nitro group reduces polarity) | Moderate (methoxy enhances H-bonding) | Low (high nitrogen content) |

| Thermal Stability | Moderate (nitro may decompose under heat) | High | Low (energetic material) |

| Electron Effects | Strong electron-withdrawing (nitro) | Electron-donating (methoxy) | Neutral (tetrazole ring) |

Preparation Methods

Copper-Catalyzed Cross-Coupling of Preformed Tetrazoles

An alternative approach, adapted from, employs a copper-mediated coupling between unsubstituted tetrazole and 4-nitrophenylboronic acid:

Procedure :

-

Reactants : 1H-Tetrazole (0.5 mmol), 4-nitrophenylboronic acid (1.0 mmol), Cu₂O (5 mol%).

-

Conditions : DMSO solvent, oxygen atmosphere, 100°C for 8–12 hours.

-

Workup : Ethyl acetate extraction, washing with HCl and brine, silica gel chromatography.

Advantages :

-

Avoids handling toxic nitriles.

-

Compatible with diverse boronic acids for structural diversification.

Limitations :

-

Lower functional group tolerance compared to cycloaddition.

-

Requires pre-synthesis of 1H-tetrazole, which adds synthetic steps.

N-Methylation to Form 2-Methyl-5-(4-Nitrophenyl)-2H-Tetrazole

Regioselective methylation at the N-2 position of 5-(4-nitrophenyl)-1H-tetrazole is critical to avoiding isomerization. Two methods are prominent:

Methylation Using Dimethyl Carbonate (DMC) and DABCO

A green protocol from utilizes DMC, a non-toxic methylating agent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst:

Procedure :

-

Reactants : 5-(4-Nitrophenyl)-1H-tetrazole (1.0 equiv), DMC (3.0 equiv), DABCO (10 mol%).

-

Conditions : 150°C, solvent-free, 6–8 hours.

-

Mechanism : DABCO activates DMC via nucleophilic attack, forming a reactive carbamate intermediate that undergoes thermal rearrangement to the N-methylated product.

Analytical Data :

-

¹H NMR (CDCl₃) : δ 4.10 (s, 3H, N–CH₃), 8.20–8.35 (m, 4H, Ar–H).

-

Regioselectivity : Confirmed by absence of N-1 methylation byproducts via ¹³C NMR.

Advantages :

-

Eliminates hazardous methyl halides.

-

Solvent-free conditions align with green chemistry principles.

Traditional Methylation with Methyl Iodide

While largely supplanted by DMC, classical methylation remains a benchmark:

Procedure :

-

Reactants : 5-(4-Nitrophenyl)-1H-tetrazole (1.0 equiv), CH₃I (1.5 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : DMF, 60°C, 4 hours.

Challenges :

-

Competitive O-methylation and over-alkylation.

-

Requires rigorous purification to isolate the 2H-tautomer.

Optimization of Reaction Conditions

Catalyst Loading and Temperature Effects

| Parameter | Cycloaddition | Cross-Coupling | DMC Methylation |

|---|---|---|---|

| Catalyst | 2H₂O (10 mol%) | Cu₂O (5 mol%) | DABCO (10 mol%) |

| Temperature (°C) | 120 | 100 | 150 |

| Time (hours) | 12 | 8–12 | 6–8 |

| Solvent | DMF | DMSO | Solvent-free |

Key Observations :

-

Higher temperatures accelerate DMC-mediated methylation but risk decomposition.

-

Cu₂O in cross-coupling minimizes side reactions compared to other copper sources.

Characterization and Analytical Data

Post-methylation characterization confirms successful N-2 substitution:

¹H NMR Comparison :

-

N–CH₃ : δ 4.10 (s) in 2H-tetrazole vs. absence in 1H-tetrazole.

-

Aromatic Protons : Similar δ values but split patterns due to altered electronic environments.

¹³C NMR Distinctions :

Comparative Analysis of Synthetic Routes

| Metric | Cycloaddition + DMC Methylation | Cross-Coupling + CH₃I Methylation |

|---|---|---|

| Overall Yield | ~70% | ~60% |

| Hazardous Reagents | None | CH₃I, DMF |

| Step Count | 2 | 3 |

| Regioselectivity | >95% | ~80% |

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(4-nitrophenyl)-2H-tetrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cycloaddition or substitution reactions. For example, tetrazole derivatives are often prepared by reacting nitriles with sodium azide under acidic conditions (e.g., HCl or NH₄Cl). Optimization involves adjusting reflux time (4–6 hours), solvent choice (ethanol or DMF), and acid catalysis (glacial acetic acid) to enhance yield . Characterization via IR spectroscopy (C=N stretching at ~1600 cm⁻¹) and NMR (distinct methyl and nitro group signals) is critical for validation .

Q. How does pH stability affect experimental design for this compound?

this compound exhibits stability across a wide pH range (pH 2–12), enabling its use in diverse reaction environments. However, strongly alkaline conditions (pH >12) may hydrolyze the tetrazole ring. Buffered solutions (e.g., phosphate buffer at pH 7.4) are recommended for biological assays to maintain structural integrity .

Q. What spectroscopic and crystallographic methods are essential for structural confirmation?

- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, with R-factor thresholds <0.05 for high confidence .

- IR/NMR : Confirm functional groups (e.g., nitro C–N at 1520 cm⁻¹, tetrazole ring protons at δ 8.5–9.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 218.07) .

Advanced Research Questions

Q. How can computational methods predict tautomeric behavior in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model annular tautomerism between 1H- and 2H-tetrazole forms. Energy differences (<5 kcal/mol) suggest equilibrium favoring the 2H tautomer due to steric stabilization of the methyl group . Solvent effects (PCM model) further refine predictions for biological environments .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in cytotoxicity or antimicrobial activity may arise from:

- Assay variability : Use standardized protocols (e.g., CCK-8 for cytotoxicity, MIC for antimicrobial activity) with positive controls .

- Solubility : Poor aqueous solubility can mask activity; DMSO co-solvents (<1% v/v) are recommended .

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) assess metabolic degradation pathways .

Q. How can advanced crystallographic tools address challenges in polymorph identification?

Q. What mechanistic insights explain its reactivity in high-energy materials?

The electron-deficient nitro group and tetrazole ring enable explosive applications. Detonation velocity (~7500 m/s) and sensitivity (impact energy <5 J) are modeled using Cheetah thermochemical software. Cycloaddition with fluorodinitromethyl derivatives enhances energy density .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.